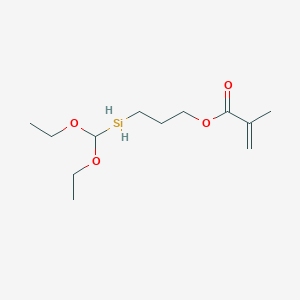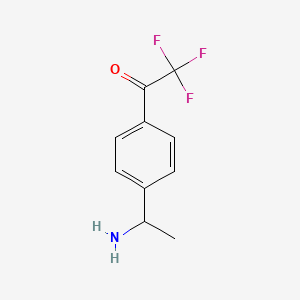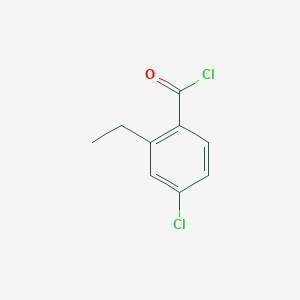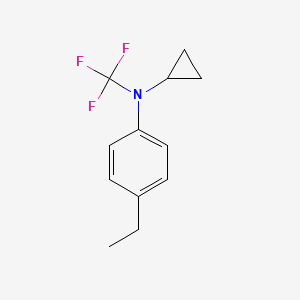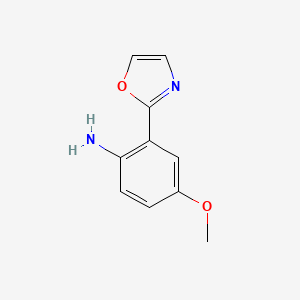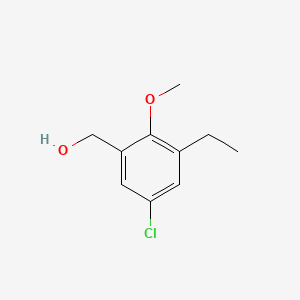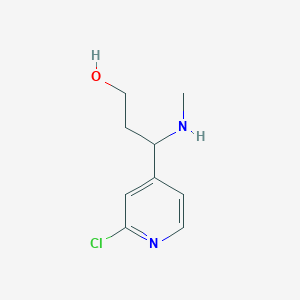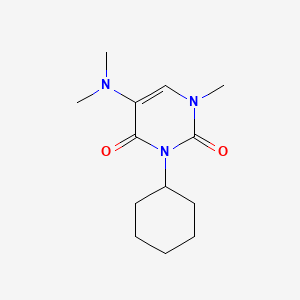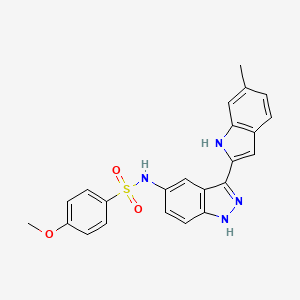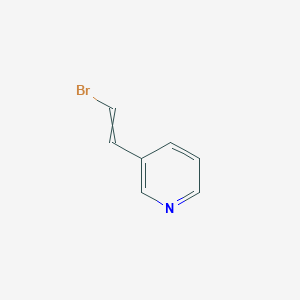
3-(2-Bromovinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromovinyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromovinyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali to yield the desired product . This reaction can be represented as follows:
[ \text{2-vinylpyridine} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromovinyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl and heterobiaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromovinyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Bromovinyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromovinyl group can participate in electrophilic reactions, making the compound reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromovinyl)pyridine: Similar structure but with the bromovinyl group at the second position.
2-Ethynylpyridine: Contains an ethynyl group instead of a bromovinyl group.
2-(1-Alkoxyvinyl)pyridines: Substituted with an alkoxyvinyl group.
Uniqueness
3-(2-Bromovinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
Molekularformel |
C7H6BrN |
|---|---|
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
3-(2-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H |
InChI-Schlüssel |
LUVYLLVAFIGFFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


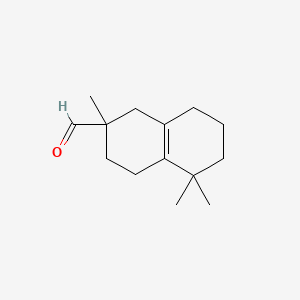
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
